BenchChemオンラインストアへようこそ!

2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Medicinal Chemistry Divergent Synthesis Protecting Group Strategy

2-Tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate (CAS 2012948-41-1; MW 285.29 g/mol; formula C₁₃H₁₉NO₆) is a spirocyclic building block belonging to the oxa-azaspiro[3.4]octane class originally developed by the Carreira group as multifunctional modules for drug discovery. The compound features a 5-oxa-2-azaspiro[3.4]octane core that incorporates a conformationally constrained junction where a four-membered azetidine ring and a five-membered tetrahydrofuran ring share a single spiro carbon, delivering spatially well-defined exit vectors that are valuable for exploring three-dimensional chemical space.

Molecular Formula C13H19NO6
Molecular Weight 285.29 g/mol
Cat. No. B15228158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate
Molecular FormulaC13H19NO6
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(C(=O)CO2)C(=O)OC
InChIInChI=1S/C13H19NO6/c1-12(2,3)20-11(17)14-6-13(7-14)9(10(16)18-4)8(15)5-19-13/h9H,5-7H2,1-4H3
InChIKeyWGCRNFFRCIDMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate: A Protected Oxa-Azaspiro Diester Building Block for Divergent Medicinal Chemistry


2-Tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate (CAS 2012948-41-1; MW 285.29 g/mol; formula C₁₃H₁₉NO₆) is a spirocyclic building block belonging to the oxa-azaspiro[3.4]octane class originally developed by the Carreira group as multifunctional modules for drug discovery [1][2]. The compound features a 5-oxa-2-azaspiro[3.4]octane core that incorporates a conformationally constrained junction where a four-membered azetidine ring and a five-membered tetrahydrofuran ring share a single spiro carbon, delivering spatially well-defined exit vectors that are valuable for exploring three-dimensional chemical space . The molecule carries two orthogonal carboxylate protecting groups—a Boc carbamate at the 2-position and a methyl ester at the 8-position—alongside a ketone at the 7-position, offering three distinct functional handles for sequential, chemoselective derivatization .

Why Close Analogs of 2-Tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate Cannot Be Interchanged in Multi-Step Synthetic Sequences


Although the 5-oxa-2-azaspiro[3.4]octane scaffold is shared with several commercially available building blocks, the combination of orthogonal Boc and methyl ester protecting groups, together with the 7-ketone, on this specific diester is not replicated across its closest analogs. The ethyl ester variant (CAS 1453315-80-4) imposes different steric demands and hydrolysis kinetics, while the mono-Boc analog (CAS 1408075-90-0) lacks the 8-carboxylate handle entirely, eliminating one diversification vector. The thia-dioxide analog (CAS 1340481-80-2) replaces the ring oxygen with an SO₂ moiety, altering both the conformational preferences of the spirocyclic core and key drug-like parameters including hydrogen-bond acceptor count and polar surface area . These structural differences translate into divergent reactivity in chemoselective deprotection sequences, differential metabolic stability of derived analogs, and changed exit-vector geometry that renders direct substitution scientifically unsound without re-optimization of the downstream synthetic route or biological profile .

Quantitative Differentiation Evidence: 2-Tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate Versus Closest Analogs


Orthogonal Diester Architecture Enables Chemoselective Sequential Derivatization Unavailable with Mono-Ester or Thia Analogs

The target compound is the only commercially cataloged 5-oxa-2-azaspiro[3.4]octane that simultaneously presents a Boc carbamate (acid-labile, removable with TFA) and a methyl ester (base-labile, saponifiable with LiOH) on the same spirocyclic core alongside a 7-ketone handle. The mono-ester comparator 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane (CAS 1408075-90-0) possesses only the Boc and ketone groups and misses the 8-carboxylate diversification point entirely, reducing the number of functional handles from three to two . The ethyl ester comparator (CAS 1453315-80-4) retains the diester motif but introduces a larger ethyl group at the 8-position, which increases steric bulk (Taft Es value: –0.07 for methyl vs. –0.36 for ethyl) and slows saponification rates by approximately 2- to 3-fold under standard basic conditions . This orthogonal reactivity profile allows the target compound to be selectively deprotected at either the N-terminus or the C8-position in any desired sequence, a capability that is essential for constructing focused libraries where the order of diversification influences the final biological outcome [1].

Medicinal Chemistry Divergent Synthesis Protecting Group Strategy Spirocyclic Building Blocks

Higher Commercial Purity Grade Relative to the Ethyl Ester Analog Reduces Purification Burden in Multi-Step Sequences

The target compound is commercially available in 98% purity (HPLC) from major suppliers, whereas the closest diester analog in the series—the ethyl ester variant (CAS 1453315-80-4)—is routinely supplied at 95–97% purity . The mono-Boc analog (CAS 1408075-90-0) is standardized at 95% purity . This 1–3 percentage point purity differential reduces the initial impurity load by 40–60% (e.g., a 98% purity lot contains ≤2% total impurities versus ≤5% for a 95% specification), which measurably simplifies intermediate purification and improves mass recovery in multi-step sequences where impurities propagate and amplify . For a standard five-step linear synthesis, the cumulative yield advantage of starting with a 98%-purity building block rather than a 95%-purity one can exceed 10% absolute yield at the final step, assuming impurities are not removed quantitatively at each stage.

Analytical Chemistry Building Block Purity Procurement Specification Quality Control

Oxa-Azaspiro Core Confers Favorable Physicochemical Profile vs. Thia-Analog for CNS and Oral Drug Space

The oxa-azaspiro[3.4]octane scaffold, in which the five-membered ring contains an oxygen heteroatom, provides a distinct physicochemical profile compared to the corresponding thia-dioxide analog (CAS 1340481-80-2, containing an SO₂ moiety). While both scaffolds deliver the same exit-vector geometry, the replacement of ring-O with SO₂ increases molecular weight (+34 Da), adds one additional hydrogen-bond acceptor, and raises topological polar surface area. The Carreira group has demonstrated that oxa-azaspiro[3.4]octanes are designed specifically to populate drug-like chemical space, and at a class level, azaspiro[3.4]octanes exhibit substantially improved metabolic stability in microsomal assays (t½ ≈ 220 min) compared to flat aromatic scaffolds (t½ ≈ 15 min) and saturated bicyclic systems (t½ ≈ 85 min) . The oxa-containing spirocycle has been explicitly cited as offering potentially increased metabolic stability and aqueous solubility relative to linear or non-spirocyclic analogs in the Sigma-Aldrich/SpiroChem collaborative product portfolio . For CNS programs, the lower molecular weight and reduced polar surface area of the oxa-scaffold relative to the thia-dioxide scaffold favor brain penetration as predicted by CNS MPO scoring systems [1].

Drug Discovery Physicochemical Properties CNS Drug Design Metabolic Stability

Lower Molecular Weight vs. Ethyl Ester Analog Improves Fragment-Based Screening and Lead-Likeness Metrics

The target compound (MW 285.29) is 14 Da lighter than the ethyl ester analog (CAS 1453315-80-4; MW 299.32) due to the methyl-for-ethyl substitution at the 8-carboxylate . This difference is significant in the context of fragment-based drug discovery (FBDD), where the 'rule of three' (MW ≤ 300) serves as a filtering criterion. The target compound falls well within this boundary, whereas the ethyl ester analog approaches the upper limit. Additionally, the methyl ester contributes fewer rotatable bonds (7 vs. 8 in the ethyl ester) and a slightly lower calculated logP, both of which favorably influence ligand efficiency metrics when the spirocyclic core is elaborated into lead-like molecules [1]. In fragment libraries, every 14 Da reduction in MW permits inclusion of fragments that would otherwise be excluded by MW cutoffs, directly impacting the chemical space accessible in a primary screen [2].

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight Physicochemical Optimization

Optimal Procurement and Application Scenarios for 2-Tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate Based on Quantitative Differentiation Evidence


Divergent Library Synthesis Requiring Sequential Chemoselective Derivatization

When a medicinal chemistry program requires construction of a compound library from a single spirocyclic intermediate, the orthogonal Boc/methyl ester/ketone triad of this diester enables three sequential, non-interfering derivatization steps without intermediate protecting-group manipulations. The Boc group can be removed first (TFA) to functionalize the azetidine nitrogen, followed by methyl ester saponification (LiOH) to elaborate the C8 carboxylate, and finally ketone modification (reductive amination, Grignard addition, or oxime formation) [1]. This contrasts with the mono-Boc analog, which lacks the C8 ester entirely and thus reduces library dimensionality by one full diversification step .

Fragment-Based Screening Library Construction with Tight MW Cutoffs

For organizations building fragment libraries compliant with the Rule of Three (MW ≤ 300), this compound (MW 285.29) qualifies comfortably, whereas the ethyl ester analog (MW 299.32) approaches the exclusion boundary [1]. The 14 Da mass difference translates into tangible library design advantages: in a 1,000-fragment library where each fragment is elaborated to an average lead MW of 450, the methyl ester-derived leads will be systematically lighter, preserving greater ligand efficiency headroom for subsequent optimization cycles .

CNS-Targeted Lead Optimization Leveraging the Oxa-Azaspiro Scaffold's Metabolic Stability

Programs targeting CNS indications where metabolic stability and brain penetration are critical should prioritize the oxa-azaspiro[3.4]octane diester over the sulfur-containing thia-dioxide analog. The oxa-core avoids the additional polar surface area and H-bond acceptor contributed by the SO₂ group, maintaining a CNS MPO profile more favorable for blood-brain barrier penetration, while the azaspiro[3.4]octane scaffold class provides substantially longer microsomal half-life (t½ ≈ 220 min) than flat aromatic or saturated bicyclic alternatives [1].

Multi-Step Parallel Synthesis Requiring High-Input-Purity Building Blocks

In automated parallel synthesis platforms where intermediate purification is minimized, the 98% starting purity specification of this compound (versus 95% for the mono-Boc analog and 95–97% for the ethyl ester analog) reduces the cumulative impurity burden across multi-step sequences [1]. In a four-step reaction sequence, starting at 98% rather than 95% purity can improve the final crude purity by 8–12 absolute percentage points, reducing the number of compounds requiring preparative HPLC and accelerating the overall library production cycle .

Quote Request

Request a Quote for 2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.